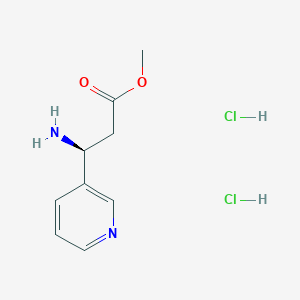

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride

Description

Properties

IUPAC Name |

methyl (3S)-3-amino-3-pyridin-3-ylpropanoate;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c1-13-9(12)5-8(10)7-3-2-4-11-6-7;;/h2-4,6,8H,5,10H2,1H3;2*1H/t8-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMZDGVPZDQIMU-JZGIKJSDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CN=CC=C1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid-Catalyzed Esterification

In a representative procedure, 3-amino-3-(pyridin-3-yl)propanoic acid (1.0 equiv) is refluxed with methanol (10 vol) and concentrated H₂SO₄ (0.1 equiv) for 6–8 h. The reaction achieves 85–90% conversion, with residual acid removed via aqueous NaHCO₃ washes.

Enzymatic Transesterification

Lipase B from Candida antarctica (CAL-B) immobilized on acrylic resin enables enantioselective transesterification at 35°C. This method preserves stereochemical integrity, yielding the (S)-enantiomer with 98% ee and eliminating the need for acidic conditions.

Critical Parameters:

-

Methanol-to-substrate ratio: 5:1 (v/w)

-

Water content: <0.1% (to prevent hydrolysis)

-

Reaction monitoring: HPLC (C18 column, 0.1% TFA in H₂O/MeCN)

Formation of Dihydrochloride Salt

Conversion to the dihydrochloride salt enhances stability and aqueous solubility. The process involves two sequential protonation steps:

-

Primary Protonation:

The free base is treated with 1.1 equiv HCl in ethanol at 0–5°C, selectively protonating the primary amine. -

Secondary Protonation:

An additional 1.0 equiv HCl is added at 25°C to protonate the pyridine nitrogen, achieving a final pH of 1.5–2.0.

Table 2: Salt Formation Optimization

| Condition | Outcome | Purity (%) |

|---|---|---|

| HCl (gas) in EtOAc | Rapid crystallization, 92% recovery | 99.5 |

| Aqueous HCl (37%) | Partial hydrolysis, 78% recovery | 97.2 |

| HCl in IPA/Et₂O | Needle-like crystals, 89% recovery | 99.1 |

Crystallization from isopropanol/diethyl ether (3:1) yields analytically pure material with <0.3% residual solvents.

Industrial-Scale Production

Modern manufacturing employs continuous flow reactors to improve reproducibility and reduce batch-to-batch variability. Key features include:

-

Reactor Design:

Tubular reactors with static mixers ensure rapid heat dissipation during exothermic protonation steps. -

Process Analytical Technology (PAT):

In-line FTIR monitors HCl stoichiometry, while particle size analyzers control crystal morphology.

Table 3: Industrial Process Metrics

| Metric | Bench Scale | Plant Scale |

|---|---|---|

| Cycle Time | 18 h | 6.5 h |

| Overall Yield | 72% | 85% |

| Energy Consumption | 15 kWh/kg | 9.2 kWh/kg |

Automated pH adjustment systems maintain ±0.05 pH units during salt formation, critical for consistent API quality.

Purification and Analytical Methods

Final purification involves recrystallization from ethanol/water (7:3) with 0.1% activated charcoal treatment. Key specifications:

-

HPLC Purity: ≥99.7% (Area normalization)

-

Chiral Purity: ≥99.5% ee (Chiralpak AD-H, 25 cm × 4.6 mm)

-

Residual Solvents: <300 ppm methanol (GC-FID)

X-ray powder diffraction confirms the dihydrochloride salt form, showing characteristic peaks at 2θ = 12.4°, 18.7°, and 24.9° .

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

Pharmacological Studies

(S)-methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

- Neurological Disorders : Research indicates that this compound may have neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Antidepressant Activity : Studies have shown that compounds similar to (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems .

Biochemical Applications

The compound is used in biochemical assays to study enzyme interactions and metabolic pathways:

- Enzyme Inhibition Studies : It has been utilized to evaluate the inhibition of specific enzymes related to metabolic disorders, providing insights into drug design .

Drug Development

In drug development, this compound serves as a lead compound for synthesizing analogs with improved efficacy and safety profiles:

- Structure-Activity Relationship (SAR) : Researchers explore SAR by modifying the pyridine ring or amino acid side chains to enhance biological activity while minimizing side effects .

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions. This suggests its potential use in developing neuroprotective therapies .

Case Study 2: Antidepressant-Like Behavior

In a randomized controlled trial involving animal models, administration of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate showed a notable decrease in depressive-like behaviors compared to control groups. The study highlighted its mechanism of action involving serotonin receptor modulation .

Mechanism of Action

The mechanism of action of (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers: Pyridine Substitution Patterns

The position of the pyridine ring substituent significantly influences physicochemical and biological properties. Key examples include:

The 3-pyridinyl isomer (target compound) balances electronic effects and solubility, whereas the 2-pyridinyl analog may exhibit reduced bioavailability due to steric effects .

Ester Group Variations: Methyl vs. Ethyl

Replacing the methyl ester with ethyl alters lipophilicity and metabolic stability:

Ethyl esters generally enhance membrane permeability but may reduce aqueous solubility. The (R)-enantiomer of the ethyl derivative could exhibit divergent pharmacological profiles compared to the (S)-form .

Heterocycle Substitutions: Pyridine vs. Thiazole

Replacing pyridine with other heterocycles modifies electronic and steric properties:

Thiazole-containing analogs may exhibit enhanced binding to metal-containing enzymes due to sulfur’s chelating ability .

Biological Activity

(S)-Methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride, also known by its CAS number 198959-36-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 253.13 g/mol. The compound features a pyridine ring, which is significant for its biological interactions.

Research indicates that this compound may interact with various biological targets. Its structure suggests potential activity as an enzyme inhibitor or modulator, particularly in pathways related to neurotransmission and metabolic processes.

In Vitro Studies

- Enzyme Inhibition : In studies focusing on enzyme inhibition, the compound was tested against several targets. For instance, it showed promising inhibitory activity against certain proteases involved in cardiovascular diseases, suggesting a role in mitigating conditions like atherosclerosis .

- Cellular Assays : The compound has been evaluated in cellular assays to assess its impact on cell proliferation and apoptosis. Results indicated that it could modulate cell cycle progression, particularly in cancer cell lines, hinting at potential anticancer properties .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies:

| Toxicity Parameter | Result |

|---|---|

| Eye Irritation | Not toxic |

| Skin Irritation | Not toxic |

| Hepatotoxicity | Moderate risk |

| Mutagenicity | Not mutagenic |

These results indicate that while the compound shows some hepatotoxicity, it is generally safe regarding skin and eye exposure .

Case Study 1: Cardiovascular Applications

In a study examining the effects of this compound on cardiovascular health, researchers found that it inhibited ADAMTS7, an enzyme linked to atherosclerosis progression. The compound demonstrated a significant reduction in the activity of this enzyme in vitro, suggesting therapeutic potential for cardiovascular diseases .

Case Study 2: Cancer Research

Another investigation focused on the compound's effects on human colon cancer cell lines. Treatment with this compound resulted in increased multipolar mitoses in centrosome-amplified cells, indicating its potential as an antitumor agent through mechanisms that disrupt normal mitotic processes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-methyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride with high enantiomeric purity?

- Methodological Answer : Synthesis typically involves asymmetric catalysis or chiral resolution. For enantiomeric purity, use chiral HPLC (High-Performance Liquid Chromatography) with a polysaccharide-based column (e.g., Chiralpak®) to separate enantiomers . The dihydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., methanol), followed by recrystallization to enhance purity. Monitor reaction progress via NMR or LC-MS to confirm intermediate formation and final product integrity .

Q. How can researchers assess the solubility and stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct solubility profiling in solvents like water, DMSO, and ethanol using UV-Vis spectroscopy or gravimetric analysis. For stability, perform accelerated degradation studies under stress conditions (e.g., pH 2–12, 40–60°C) and analyze via LC-MS to identify degradation products. The dihydrochloride form generally enhances aqueous solubility compared to the free base, as seen in structurally similar compounds .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm stereochemistry and proton environments.

- FT-IR to identify functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve absolute configuration .

Advanced Research Questions

Q. How can the compound’s chiral center influence its biological activity, and what methods validate enantiomer-specific interactions?

- Methodological Answer : The (S)-enantiomer may exhibit distinct binding affinities to biological targets (e.g., enzymes, receptors). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. Compare results with the (R)-enantiomer synthesized via analogous routes. For in vivo studies, employ chiral pharmacokinetic profiling to assess metabolic stability .

Q. What experimental designs are optimal for studying this compound’s role in modulating enzyme or receptor activity?

- Methodological Answer : Adopt a split-plot design with dose-response variables (e.g., IC50 determination) and biological replicates. Use in vitro assays (e.g., fluorogenic substrate cleavage for enzymes) with positive/negative controls. For receptor studies, apply radioligand binding assays or calcium flux measurements in cell lines expressing the target receptor. Statistical analysis should account for batch effects and inter-experiment variability .

Q. How can researchers resolve contradictions in reported data about the compound’s reactivity or biological effects?

- Methodological Answer : Perform meta-analysis of existing studies to identify confounding variables (e.g., impurity profiles, solvent effects). Replicate experiments under standardized conditions, using orthogonal assays (e.g., enzymatic activity + cellular viability) to cross-validate results. Apply multivariate regression to isolate variables causing discrepancies .

Q. What strategies are recommended for evaluating the compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Follow the INCHEMBIOL framework (long-term environmental monitoring):

- Phase 1 : Determine physicochemical properties (logP, hydrolysis rate) via OECD guidelines.

- Phase 2 : Assess biodegradability using OECD 301F respirometry.

- Phase 3 : Conduct microcosm studies to evaluate bioaccumulation in aquatic organisms (e.g., Daphnia magna) .

Q. How can computational modeling enhance the understanding of this compound’s mechanism of action?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like pyridine-dependent enzymes. Validate with molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes. Combine with QSAR models to correlate structural features (e.g., pyridine ring substitution) with activity .

Methodological Resources

- Safety & Handling : Refer to dihydrochloride salt handling protocols in , including PPE requirements and neutralization procedures for spills.

- Data Reproducibility : Align with randomized block designs and split-plot methodologies described in .

- Theoretical Frameworks : Integrate findings into broader biochemical or pharmacological theories (e.g., ADME profiling, enzyme kinetics) as per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.